
2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For the related compound “(2RS)-2-(4-Ethylphenyl)propanoic Acid”, the molecular formula is C11H14O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For the related compound “(2RS)-2-(4-Ethylphenyl)propanoic Acid”, it has a density of 1.1±0.1 g/cm3, boiling point of 295.0±9.0 °C at 760 mmHg, and vapour pressure of 0.0±0.7 mmHg at 25°C .科学的研究の応用
Structural Characterization and Molecular Interactions
Research on similar thiazole compounds has highlighted their intricate molecular structures and interactions. The study by Lynch and Mcclenaghan (2004) focused on ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, revealing its association via hydrogen-bonded dimers consisting of N—H⋯N and N—H⋯O interactions, which are crucial for understanding the molecular behavior of thiazole derivatives in different environments Lynch & Mcclenaghan, 2004.
Synthesis and Biological Activity
The synthesis and biological activities of thiazole derivatives have been widely explored. Başoğlu et al. (2013) synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with a 1,3-thiazole nucleus, demonstrating their antimicrobial, antilipase, and antiurease activities, indicating the potential of thiazole derivatives in developing new antimicrobial agents Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013.
Antifungal and Antiviral Activities
Li Fengyun et al. (2015) designed and synthesized a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, showing that these compounds exhibited good fungicidal activity and promising activity against tobacco mosaic virus (TMV), suggesting their potential use in agricultural pest and disease control Li Fengyun, Guo Xiaofeng, & Zhijin Fan et al., 2015.
Crystal Structure and Drug Design
The crystal structure of thiazole compounds, such as the study by Min Wu et al. (2015), provides insights into the molecular conformation and interactions essential for drug design and development. The study highlights the importance of π–π stacking and hydrogen bonding in forming supramolecular chains, which could be pivotal in designing drugs with targeted delivery mechanisms Min Wu, Xiurong Hu, J. Gu, & G. Tang, 2015.
Synthesis Techniques and Chemical Properties
The improved synthesis methods for thiazole derivatives, as explored by Zhou Zhuo-qiang (2009), offer efficient routes to obtaining these compounds, which is fundamental for further research and application in various fields, including pharmaceuticals and agriculture Zhou Zhuo-qiang, 2009.
Safety and Hazards
作用機序
Target of Action
The primary target of 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic Acid is the Receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
It is believed to interact with its target, the receptor-type tyrosine-protein phosphatase beta, leading to changes in the enzyme’s activity .
Biochemical Pathways
Given its target, it is likely to impact pathways involving cell growth and differentiation
Pharmacokinetics
These properties play a critical role in the compound’s bioavailability
Result of Action
Given its target, it may influence cellular processes such as cell growth and differentiation . More research is needed to elucidate the specific effects of this compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH can significantly impact the rate of reaction . Therefore, the physiological environment in which the compound is present can affect its action .
特性
IUPAC Name |
2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-8-3-5-9(6-4-8)11-13-10(7-16-11)12(14)15/h3-7H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIXVEUDAQRHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253673 | |
| Record name | 4-Thiazolecarboxylic acid, 2-(4-ethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847744-15-4 | |
| Record name | 4-Thiazolecarboxylic acid, 2-(4-ethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847744-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiazolecarboxylic acid, 2-(4-ethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)
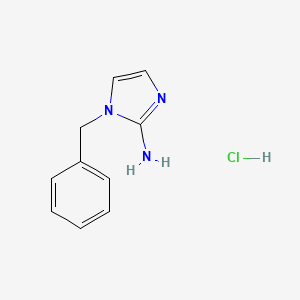

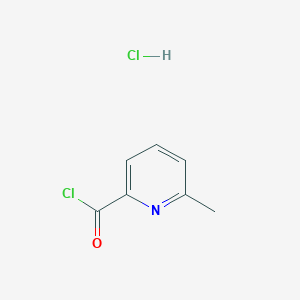
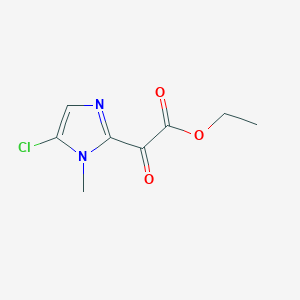
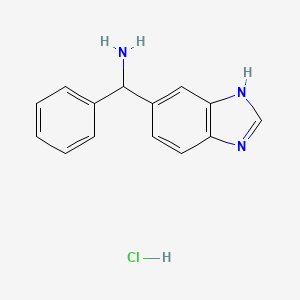
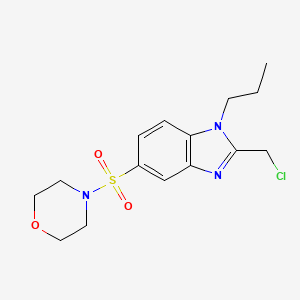
![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)

![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide](/img/structure/B6144582.png)
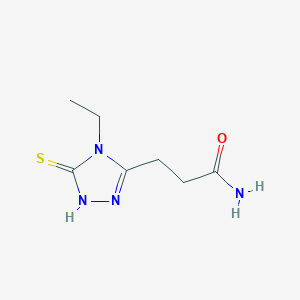
![4-(furan-2-ylmethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B6144599.png)
![2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid](/img/structure/B6144601.png)
![2-chloro-N-{[4-(2-methylpropyl)morpholin-2-yl]methyl}acetamide](/img/structure/B6144607.png)